molecular formula C10H18O B14743439 3,7-Dimethyloct-6-EN-2-one CAS No. 504-37-0

3,7-Dimethyloct-6-EN-2-one

Cat. No.: B14743439
CAS No.: 504-37-0
M. Wt: 154.25 g/mol
InChI Key: SSAUUPMMKRJNMJ-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-2-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant aroma and is commonly found in essential oils. It is also referred to as citronellal, a name that highlights its citrus-like scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloct-6-en-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of citronellol, a related monoterpenoid alcohol. This oxidation can be achieved using reagents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or using other oxidizing agents like potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the Wacker oxidation of 3,7-dimethylocta-1,6-diene. This process involves the use of palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) as catalysts in an aqueous solution. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ketone .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloct-6-en-2-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Citronellic acid.

    Reduction: Citronellol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,7-Dimethyloct-6-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-6-en-2-one involves its interaction with various molecular targets. In biological systems, it can modulate cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity. This leads to an increase in acetylcholine levels, which can enhance synaptic transmission. Additionally, it can interact with choline transporters and choline acetyltransferase, further influencing cholinergic pathways .

Comparison with Similar Compounds

Similar Compounds

    Citronellol: An alcohol derivative of 3,7-Dimethyloct-6-en-2-one.

    Citral: An aldehyde with a similar structure but different functional group.

    Geraniol: Another monoterpenoid alcohol with a similar carbon skeleton.

Uniqueness

This compound is unique due to its ketone functional group, which imparts different chemical reactivity compared to its alcohol and aldehyde counterparts. This uniqueness allows it to participate in specific reactions and applications that are not feasible with similar compounds .

Properties

CAS No.

504-37-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3,7-dimethyloct-6-en-2-one

InChI

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3

InChI Key

SSAUUPMMKRJNMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(=O)C

Origin of Product

United States

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